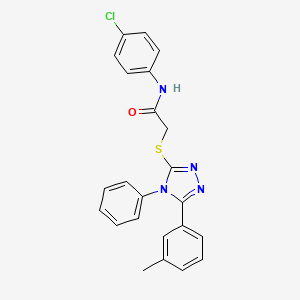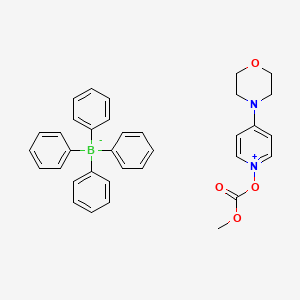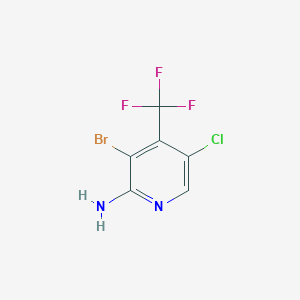
Guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-, is a compound that belongs to the class of guanidines and pyrimidines. This compound is characterized by the presence of a guanidine group attached to a pyrimidine ring, which is further substituted with an amino group and a methyl group. Guanidine derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-, typically involves the reaction of 2-amino-4,6-dichloropyrimidine with guanidine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution of the chlorine atoms with the guanidine group . The reaction conditions may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-, often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methyl groups on the pyrimidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines; reactions are conducted in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can result in various substituted pyrimidine derivatives .
科学研究应用
Guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-, has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
作用机制
The mechanism of action of guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-, involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other proteins. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the concentration of the compound .
相似化合物的比较
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Similar structure but with two methyl groups instead of one.
2-Amino-4,6-dichloropyrimidine: Precursor in the synthesis of guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-.
Guanidine hydrochloride: Common guanidine derivative used in various applications
Uniqueness
Guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-, is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
31414-53-6 |
|---|---|
分子式 |
C6H11N7 |
分子量 |
181.20 g/mol |
IUPAC 名称 |
2-[(2-amino-6-methylpyrimidin-4-yl)amino]guanidine |
InChI |
InChI=1S/C6H11N7/c1-3-2-4(11-6(9)10-3)12-13-5(7)8/h2H,1H3,(H4,7,8,13)(H3,9,10,11,12) |
InChI 键 |
XFFUXCVIGORZOS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)N)NN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


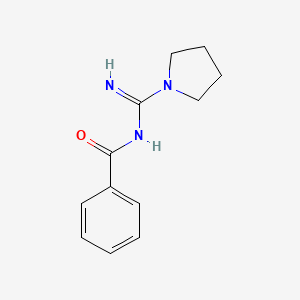
![(3-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11772044.png)
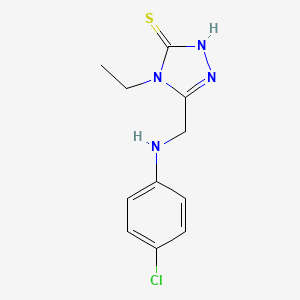
![4-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B11772052.png)
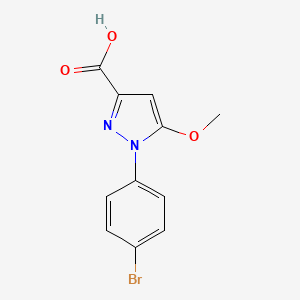
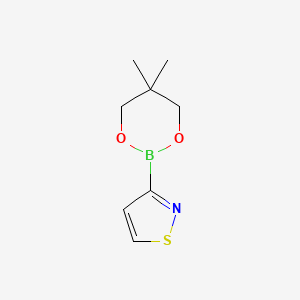
![4-[3-(Diphenylphosphoryl)-3-phenylpropyl]morpholine](/img/structure/B11772064.png)
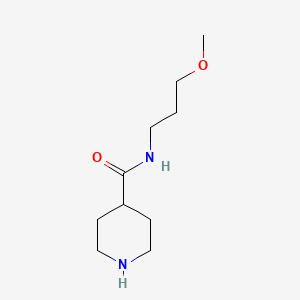
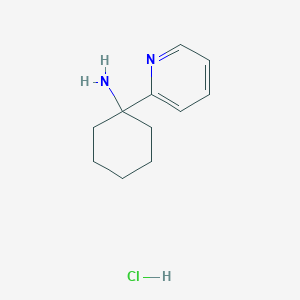
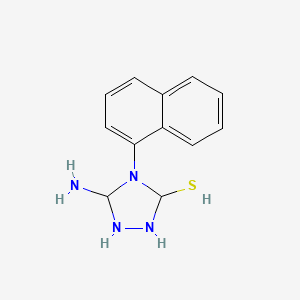
![12H-Indolo[2,3-a]quinolizin-5-ium](/img/structure/B11772088.png)
